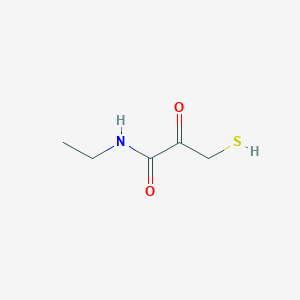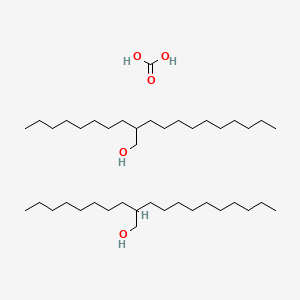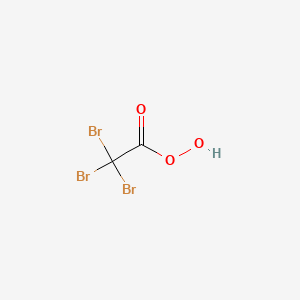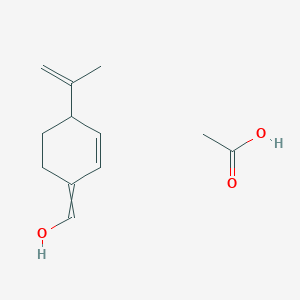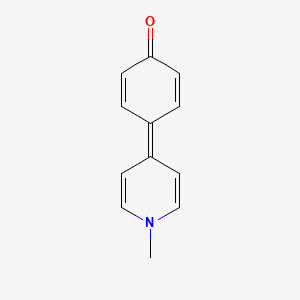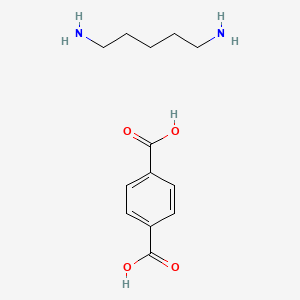
Pentane-1,5-diamine;terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,5-diamine and terephthalic acid are two chemical compounds that, when combined, form a salt used in the production of high-performance polymer materials. Pentane-1,5-diamine, also known as cadaverine, is a diamine with the formula C5H14N2. Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4. The combination of these two compounds is significant in the synthesis of bio-based nylons and other polymeric materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine can be synthesized through the biological method of l-lysine decarboxylation. This method involves the use of biomass as a raw material, making it a sustainable and eco-friendly approach . The purity and concentration of pentane-1,5-diamine are determined by high-performance liquid chromatography.
Terephthalic acid is typically produced through the oxidation of p-xylene in the presence of a cobalt-manganese catalyst. The reaction is carried out in acetic acid, and the resulting terephthalic acid is purified through crystallization.
Industrial Production Methods
In industrial settings, pentane-1,5-diamine is produced using fermentation processes, followed by purification using cation exchange resins and crystallization . Terephthalic acid is produced on a large scale through the Amoco process, which involves the catalytic oxidation of p-xylene.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Terephthalic acid primarily undergoes esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and derivatives.
Wissenschaftliche Forschungsanwendungen
Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .
Wirkmechanismus
The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: Another diamine used in the production of nylon 6,6.
Butane-1,4-diamine: Used in the synthesis of polyamides and polyurethanes.
Adipic acid: An aliphatic dicarboxylic acid used in the production of nylon 6,6.
Uniqueness
Pentane-1,5-diamine and terephthalic acid are unique due to their bio-based origins and their ability to form high-performance polymer materials. The use of biomass as a raw material for pentane-1,5-diamine makes it a sustainable alternative to traditional petrochemical-based diamines .
Eigenschaften
CAS-Nummer |
666256-73-1 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
pentane-1,5-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2 |
InChI-Schlüssel |
PRROZFGXIWIUAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN |
Verwandte CAS-Nummern |
32761-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



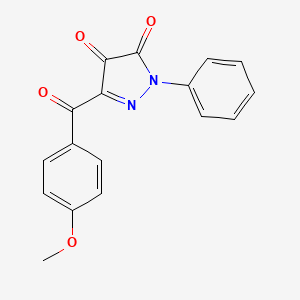
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
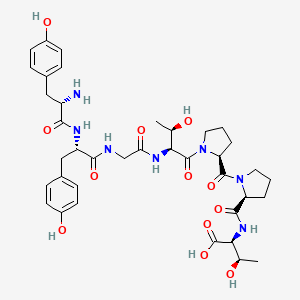
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
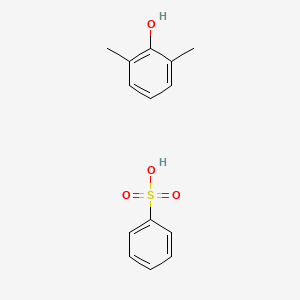

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
